N-Butyraldehyde-D8: A Technical Guide for Researchers and Drug Development Professionals
N-Butyraldehyde-D8: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Deuterated Internal Standard
N-Butyraldehyde-D8, the deuterated analog of n-butyraldehyde, serves as a critical tool in modern analytical chemistry, particularly within the realms of pharmaceutical research and drug development. Its unique isotopic composition allows for enhanced precision and accuracy in quantitative analyses, making it an indispensable internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of N-Butyraldehyde-D8, its chemical and physical properties, primary applications, and detailed experimental methodologies.
Core Properties and Specifications
N-Butyraldehyde-D8 is structurally identical to its non-deuterated counterpart, with the key difference being the substitution of all eight hydrogen atoms with deuterium.[1] This isotopic labeling results in a higher molecular weight, which is fundamental to its application as an internal standard. The physical and chemical properties of N-Butyraldehyde-D8 are summarized in the tables below. Data for the non-deuterated n-butyraldehyde is provided for comparison, as many physical properties are closely comparable.
Table 1: Chemical Identification of N-Butyraldehyde-D8
| Identifier | Value |
| IUPAC Name | 1,2,2,3,3,4,4,4-octadeuteriobutan-1-one[2] |
| Synonyms | Butanal-d8, Butyraldehyde-d8[2] |
| CAS Number | 84965-36-6[2] |
| Molecular Formula | C₄D₈O |
| InChI Key | ZTQSAGDEMFDKMZ-RIZALVEQSA-N[1] |
Table 2: Physicochemical Properties
| Property | N-Butyraldehyde-D8 | n-Butyraldehyde (for comparison) |
| Molecular Weight | 80.15 g/mol [1][2] | 72.11 g/mol |
| Exact Mass | 80.107728842 Da[2] | 72.057514872 Da |
| Boiling Point | ~75 °C | 74.8 °C[3] |
| Density | ~0.8 g/cm³ | 0.8016 g/mL[3] |
| Solubility | Miscible with most organic solvents | Miscible with most organic solvents[4] |
Table 3: Typical Supplier Specifications
| Specification | Value |
| Isotopic Enrichment | ≥98 atom % D[5] |
| Chemical Purity | ≥96%[5][6] |
Primary Use: Internal Standard in Quantitative Analysis
The predominant application of N-Butyraldehyde-D8 is as an internal standard in analytical methodologies, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to facilitate the accurate determination of the analyte's concentration.
The utility of a deuterated internal standard like N-Butyraldehyde-D8 stems from its near-identical chemical and physical behavior to the non-deuterated analyte (n-butyraldehyde). This similarity ensures that it experiences comparable extraction efficiencies, chromatographic retention times, and ionization responses in a mass spectrometer. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer, enabling precise ratiometric quantification that corrects for variations in sample preparation and instrument response.
Experimental Protocols
Synthesis of N-Butyraldehyde-D8
The synthesis of N-Butyraldehyde-D8 typically involves the catalytic deuteration of a suitable precursor. One common method is the selective hydrogenation of crotonaldehyde-d8. The following is a representative protocol based on established chemical principles for the synthesis of deuterated aldehydes.
Objective: To synthesize N-Butyraldehyde-D8 via the catalytic hydrogenation of crotonaldehyde-d8.
Materials:
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Crotonaldehyde-d8
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Deuterium gas (D₂)
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Palladium on alumina (Pd/Al₂O³) catalyst
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Anhydrous solvent (e.g., deuterated ethanol)
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High-pressure reactor (autoclave)
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Filtration apparatus
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Distillation apparatus
Methodology:
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Catalyst Preparation: The palladium on alumina catalyst is activated according to the manufacturer's instructions. This may involve reduction under a stream of deuterium gas at an elevated temperature.
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Reaction Setup: The high-pressure reactor is charged with a solution of crotonaldehyde-d8 in the anhydrous deuterated solvent and the activated catalyst.
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Hydrogenation: The reactor is sealed, purged with deuterium gas to remove any air, and then pressurized with deuterium gas to the desired pressure (e.g., 5-50 bar). The reaction mixture is stirred and heated to a controlled temperature (e.g., 20-100 °C).
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Reaction Monitoring: The progress of the reaction is monitored by taking small aliquots and analyzing them by GC-MS to determine the conversion of the starting material.
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Work-up: Upon completion, the reactor is cooled, and the excess deuterium gas is safely vented. The reaction mixture is filtered to remove the catalyst.
-
Purification: The resulting solution is purified by fractional distillation to isolate the N-Butyraldehyde-D8 from the solvent and any byproducts. The purity of the final product is confirmed by GC-MS and NMR.
Application of N-Butyraldehyde-D8 as an Internal Standard in LC-MS Analysis
The following protocol outlines a general workflow for the quantitative analysis of an aldehyde analyte in a biological matrix (e.g., plasma) using N-Butyraldehyde-D8 as an internal standard. This often involves derivatization to improve the chromatographic and mass spectrometric properties of the aldehydes.
Objective: To quantify the concentration of a target aldehyde in a plasma sample using N-Butyraldehyde-D8 as an internal standard.
Materials:
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Plasma sample
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N-Butyraldehyde-D8 internal standard solution of known concentration
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Derivatization agent (e.g., 2,4-dinitrophenylhydrazine, DNPH)
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Acetonitrile (ACN)
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Formic acid
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Water, LC-MS grade
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Solid-phase extraction (SPE) cartridges
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LC-MS/MS system
Methodology:
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Sample Preparation:
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Thaw plasma samples on ice.
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To a 100 µL aliquot of plasma, add 10 µL of the N-Butyraldehyde-D8 internal standard solution.
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
-
Derivatization:
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Transfer the supernatant to a clean tube.
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Add the DNPH solution and incubate at a controlled temperature to allow for the formation of the aldehyde-DNPH derivatives.
-
-
Solid-Phase Extraction (SPE):
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Condition an SPE cartridge according to the manufacturer's protocol.
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Load the derivatized sample onto the cartridge.
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Wash the cartridge to remove interferences.
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Elute the derivatized analytes and internal standard with an appropriate solvent.
-
-
LC-MS/MS Analysis:
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Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
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Chromatographic Conditions:
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Column: C18 reverse-phase column
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient elution program optimized for the separation of the derivatized aldehydes.
-
-
Mass Spectrometric Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the derivative.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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Monitor the specific precursor-to-product ion transitions for both the analyte-DNPH derivative and the N-Butyraldehyde-D8-DNPH derivative.
-
-
-
Quantification:
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Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
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Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the calibration standards and the unknown samples.
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Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
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Visualizations
Caption: Workflow for the synthesis of N-Butyraldehyde-D8.
Caption: Experimental workflow for LC-MS analysis with an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
